Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate
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Overview
Description
This compound is a novel triazole-pyrimidine hybrid . It is not intended for human or veterinary use and is for research use only. Its molecular formula is C22H29N5O3S and it has a molecular weight of 443.57.
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the use of substituted alkyne and substituted azide in tetrahydrofolate (THF) .Molecular Structure Analysis
The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were carried out in a 50 mL round bottom flask charged with substituted alkyne and substituted azide in tetrahydrofolate (THF) .Scientific Research Applications
Synthesis and Biological Activities
- Antimicrobial and Antihypertensive Potential : Research into 1,2,4-triazole derivatives, including structures analogous to Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate, has shown promising antimicrobial activities against various microorganisms. Additionally, some derivatives have been explored for their potential antihypertensive effects, showcasing the compound's relevance in developing therapeutic agents (Bektaş et al., 2007; Bayomi et al., 1999).
Medicinal Chemistry Advances
- Hybrid Molecules with Antimicrobial Activity : The creation of hybrid molecules incorporating the ethyl piperazine-1-carboxylate moiety, similar to the core structure of interest, has been explored for their antimicrobial, antilipase, and antiurease activities. This research highlights the compound's potential in contributing to new treatments for bacterial infections and conditions related to enzyme deregulation (Başoğlu et al., 2013).
Novel Synthetic Routes and Chemical Properties
- Innovative Synthesis Techniques : The compound's complex structure has motivated research into novel synthetic methods, including the use of microwave-assisted synthesis to create derivatives with potential biological activities. These studies contribute to the broader understanding of synthetic chemistry and its application in developing pharmacologically active molecules (Fandaklı et al., 2012).
Drug Development and Pharmacology
- Potential for New Drug Development : The structural features of this compound, particularly its triazole and piperazine components, align with ongoing research into compounds with significant pharmacological potential. These studies underscore the importance of such molecules in the discovery and development of new drugs, especially as antimicrobial resistance becomes a growing concern globally (Reddy et al., 2014).
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole-containing compounds, which this compound is a part of, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
It is known that 1,2,4-triazole-containing compounds interact with biological receptors through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the function of the target, which can result in therapeutic effects.
Biochemical Pathways
1,2,4-triazole-containing compounds are known to have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that these compounds may affect a variety of biochemical pathways.
Result of Action
It is known that 1,2,4-triazole-containing compounds have a significant effect on the process of discovering new structures for pharmaceutical applications .
Properties
IUPAC Name |
ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S/c1-4-16-22-20-26(23-16)19(27)18(30-20)17(15-8-6-14(3)7-9-15)24-10-12-25(13-11-24)21(28)29-5-2/h6-9,17,27H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALQFOCTWZUYIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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